molecular formula C11H8F2 B1313684 1-(Difluoromethyl)naphthalene CAS No. 53731-26-3

1-(Difluoromethyl)naphthalene

Cat. No.: B1313684
CAS No.: 53731-26-3
M. Wt: 178.18 g/mol
InChI Key: BVMYLIYGDBEEAX-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)naphthalene (DFMN) is a fluorinated organic compound comprising a naphthalene ring substituted with a difluoromethyl group (-CF2H) at one of the ring carbons. It has a molecular formula of C11H8F2 .


Synthesis Analysis

The synthesis of this compound and similar compounds has been a topic of research in recent years. A review paper describes the advances made in difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene ring with a difluoromethyl group attached. The average mass is 178.178 Da and the monoisotopic mass is 178.059402 Da .


Chemical Reactions Analysis

The chemical reactions involving this compound are part of a broader field of research involving difluoromethylation processes . These processes involve the formation of X–CF2H bonds, where X can be C(sp), C(sp2), C(sp3), O, N, or S . The fragmentation of certain compounds can yield the difluoromethyl radical, which can then add to other compounds .

Scientific Research Applications

Naphthalene Diimides (NDIs): Properties and Applications

Naphthalene diimides (NDIs), which are closely related to 1-(Difluoromethyl)naphthalene, have seen significant developments in the past decade. They are applied in various fields such as supramolecular chemistry, sensors, molecular switching devices, ion-channels, gelators for sensing aromatic systems, and catalysis. NDIs also find use in DNA intercalation for medicinal applications and have implications in artificial photosynthesis and solar cell technology. Their synthesis, progress, and potential for future applications highlight their importance in scientific research (Kobaisi et al., 2016).

Radical Anions and Electron Acceptors

Trifluoromethylated naphthalene imides and diimides, which include compounds like this compound, have been synthesized and studied for their electron-deficient properties. These compounds show more positive one-electron reduction potentials compared to their unsubstituted counterparts, maintaining other properties. This makes them relevant in the study of radical anions and as electron acceptors in various applications (Roznyatovskiy et al., 2014).

DNA Binding and Probes

A derivative of naphthalene diimide, carrying dicobalt hexacarbonyl complexes, has been synthesized for use as an infrared probe for DNA. This compound's ability to bind with DNA and its distinctive absorption peaks when forming double-stranded DNA indicate its potential as a molecular probe in DNA-related studies (Ohtsuka et al., 2010).

Electronic and Optical Properties

Studies on naphthalene-based compounds, including those related to this compound, have explored their electronic structure-property relationships. These compounds demonstrate potential in applications like dye-sensitized solar cells and nonlinear optics, owing to their optoelectronic properties, ionization potentials, electron affinities, and reorganization energies (Irfan et al., 2017).

Safety and Hazards

The safety data sheet for naphthalene, a related compound, indicates that it is a flammable solid and suspected of causing cancer . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

The future directions for research on 1-(Difluoromethyl)naphthalene and similar compounds involve further exploration of difluoromethylation processes . These processes have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry .

Biochemical Analysis

Biochemical Properties

1-(Difluoromethyl)naphthalene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The introduction of fluorine atoms into the naphthalene structure enhances its stability and reactivity, making it a valuable tool in biochemical studies. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. These interactions can lead to the formation of reactive intermediates that may further participate in biochemical reactions .

Cellular Effects

This compound has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival . Additionally, this compound has been reported to affect the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cellular homeostasis and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound can bind to the active sites of enzymes, such as cytochrome P450, and inhibit their catalytic activity. This inhibition can result in the accumulation of substrates and the formation of reactive oxygen species (ROS), which can further influence cellular processes . Additionally, this compound has been shown to modulate the transcriptional activity of nuclear receptors, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biochemical effects .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to determine its dosage-dependent impact on physiological and biochemical processes. At low doses, this compound has been shown to enhance metabolic activity and improve cellular function. At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and tissue damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can further participate in downstream metabolic reactions . The metabolic pathways of this compound also involve conjugation reactions with glutathione and other cellular thiols, which facilitate its detoxification and excretion .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties and interactions with specific transporters and binding proteins. This compound has been shown to be efficiently taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins and accumulate in specific cellular compartments, affecting its localization and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its biochemical activity and function. This compound has been observed to localize in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The targeting of this compound to specific organelles is mediated by post-translational modifications and interactions with targeting signals, which direct its distribution within the cell . The subcellular localization of this compound can influence its interaction with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

1-(difluoromethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMYLIYGDBEEAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456539
Record name 1-(difluoromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53731-26-3
Record name 1-(difluoromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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